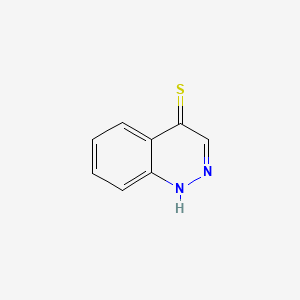

cinnoline-4-thiol

Beschreibung

The exact mass of the compound 4-Cinnolinethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cinnoline-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cinnoline-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-cinnoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFXYAXUEFJBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236365 | |

| Record name | 4-Cinnolinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-67-2 | |

| Record name | 4-Cinnolinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cinnolinethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cinnolinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cinnolinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cinnoline-4-Thiol: Structural Dynamics, Synthesis, and Therapeutic Potential

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Structural Dynamics and Tautomerism

The rational design of heterocyclic pharmacophores requires a rigorous understanding of their solution-state structural dynamics. Cinnoline-4-thiol (also referred to as 4-mercaptocinnoline) is a benzo-fused pyridazine derivative that exhibits pronounced prototropic tautomerism[1].

While conventionally drawn as a thiol (-SH), advanced multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁵N) reveals that in polar aprotic solvents such as deuterated dimethyl sulfoxide (DMSO-d₆), the compound exists almost exclusively in its thione form: cinnoline-4(1H)-thione [1].

Causality of the Tautomeric Shift: The equilibrium is driven by the thermodynamic stability of the thione form in polar environments. The highly polarizable sulfur atom, combined with the hydrogen-bond accepting nature of the solvent, stabilizes the N-1 protonated state. This is unequivocally validated by ¹³C NMR data, where the C-4 carbon resonates at 186.7 ppm —a chemical shift highly characteristic of a C=S thione carbon, completely ruling out the C-SH structural geometry (which would typically appear upfield)[1]. Furthermore, ¹⁵N NMR confirms protonation at N-1 (δ −191.2 ppm) distinct from the unprotonated N-2 (δ −62.4 ppm)[1].

Figure 1: Prototropic tautomerism equilibrium of cinnoline-4-thiol in polar aprotic solvents.

Physicochemical Properties

To facilitate assay development and structural modeling, the core quantitative properties of the cinnoline-4-thiol scaffold are summarized below.

| Property | Value / Description |

| Chemical Formula | C₈H₆N₂S |

| Molecular Weight | 162.21 g/mol |

| Predominant Tautomer | Cinnoline-4(1H)-thione (in polar media)[1] |

| ¹³C NMR (C-4 shift, DMSO-d₆) | 186.7 ppm[1] |

| ¹⁵N NMR (N-1 shift, DMSO-d₆) | -191.2 ppm[1] |

| ¹⁵N NMR (N-2 shift, DMSO-d₆) | -62.4 ppm[1] |

| Primary Biological Targets | PD-L1[2], Human Neutrophil Elastase (HNE)[3] |

Synthetic Methodologies and Mechanistic Rationale

Synthesizing sterically unhindered heteroaromatic thiols is notoriously prone to oxidative dimerization (yielding disulfides) or symmetric sulfide formation. To ensure high-purity yields, we detail two field-proven protocols.

Protocol A: Isothiouronium-Mediated Substitution (Preferred)

Rationale: Direct sulfhydration of 4-halocinnolines with sodium hydrosulfide (NaSH) frequently results in the formation of bis(cinnolin-4-yl) sulfide byproducts. By utilizing thiourea, the reaction proceeds via an isolable isothiouronium salt intermediate. This bulky intermediate sterically and electronically prevents secondary nucleophilic attacks, ensuring that upon basic hydrolysis, the monomeric thione is cleanly liberated[1].

Step-by-Step Workflow:

-

Initiation: Dissolve 1.0 equivalent of 4-chlorocinnoline in anhydrous methanol under an inert argon atmosphere.

-

Thiourea Addition: Add 1.1 equivalents of thiourea. The slight excess ensures complete conversion without complicating downstream purification.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor the consumption of the starting material via TLC or LC-MS.

-

Intermediate Isolation: Cool the reaction to 0°C. The isothiouronium chloride salt will precipitate. Filter and wash with ice-cold methanol.

-

Hydrolysis: Suspend the isolated salt in a 2M aqueous NaOH solution. Heat to 80°C for 2 hours to cleave the isothiouronium moiety.

-

Precipitation: Cool the basic solution and carefully acidify with 2M HCl to pH 4.5. The cinnoline-4-thiol will precipitate as a microcrystalline solid.

-

Purification: Filter, wash with distilled water, and recrystallize from hot ethanol.

Figure 2: Step-by-step synthetic workflow for cinnoline-4-thiol via an isothiouronium intermediate.

Protocol B: Direct Thionation of Cinnolin-4-ol

Rationale: If the 4-hydroxy precursor is more readily available, direct thionation using phosphorus pentasulfide (P₂S₅) in a basic solvent (pyridine) is a classic and robust alternative[4]. Pyridine acts as both the solvent and a base to activate the P₂S₅ complex.

Step-by-Step Workflow:

-

Suspend cinnolin-4-ol in anhydrous pyridine.

-

Add 0.5 equivalents of P₂S₅ (Note: Lawesson's reagent can be substituted for higher functional group tolerance, though P₂S₅ is standard for this scaffold)[4].

-

Reflux the mixture under nitrogen for 3 hours.

-

Quench by pouring the hot mixture into an excess of crushed ice/water.

-

Extract the aqueous phase with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Pharmacological Profile and Mechanism of Action

Cinnoline-4-thiol and its derivatives are emerging as highly versatile pharmacophores in both oncology and auto-immune drug discovery.

Small-Molecule PD-L1 Inhibition (Oncology)

Monoclonal antibodies targeting the Programmed Death-Ligand 1 (PD-L1) have revolutionized cancer immunotherapy, but they suffer from poor solid-tumor penetration and require intravenous administration. Cinnoline-4-thiol acts as a small-molecule inhibitor of the PD-L1 protein[2].

Mechanism: The molecule binds to the PD-L1 surface, sterically blocking its interaction with the CTLA-4 and PD-1 receptors on T-cells[2]. By disrupting this immune-checkpoint axis, the compound prevents the tumor-induced exhaustion of the immune system, restoring T-cell activation and proliferation[2]. Consequently, the targeted cancer cells undergo caspase-mediated apoptosis[2].

Figure 3: Mechanism of action of cinnoline-4-thiol in PD-L1 inhibition and apoptosis induction.

Human Neutrophil Elastase (HNE) Inhibition (Inflammation)

Beyond oncology, the cinnoline scaffold demonstrates significant potential in treating inflammatory diseases by inhibiting Human Neutrophil Elastase (HNE)[3]. Excessive HNE activity causes severe tissue degradation in conditions like chronic obstructive pulmonary disease (COPD). Derivatives of the cinnoline-4(1H)-one/thione core act as reversible, competitive inhibitors of HNE[3]. Kinetic and docking studies reveal that the HNE Ser195 hydroxyl group attacks the C-4 position of the cinnoline scaffold, trapping the enzyme in a stable, inactive complex[3].

References

- Holzer, W., Eller, G.A., & Schönberger, S. "On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine." holzer-group.at.

- Barber, H. J., & Lunt, E. "A New Cinnoline Synthesis. Part VI. 4-Mercaptocinnolines." rsc.org.

- "Building Blocks - Cinnoline-4-thiol." cymitquimica.com.

- Giovannoni, M. P., et al. "Cinnoline derivatives as human neutrophil elastase inhibitors." tandfonline.com.

Sources

An In-depth Technical Guide to the Tautomerism of Cinnoline-4-thiol and Cinnoline-4(1H)-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3][4][5] A critical yet nuanced aspect of cinnoline chemistry is the prototropic tautomerism of its substituted forms. This guide provides a comprehensive technical analysis of the tautomeric relationship between cinnoline-4-thiol and its corresponding thione form, cinnoline-4(1H)-thione. We delve into the synthetic routes, definitive spectroscopic characterization, the influence of the chemical environment on the tautomeric equilibrium, and the reactivity of this system. This document serves as a foundational resource for researchers leveraging the cinnoline scaffold in drug design and development, offering field-proven insights and detailed experimental considerations.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a fundamental concept in organic chemistry with profound implications for molecular properties and biological activity.[6][7] In heterocyclic systems, particularly those containing exocyclic functional groups, the predominant tautomeric form dictates a molecule's hydrogen bonding capabilities, lipophilicity, and three-dimensional shape, all of which are critical for molecular recognition and interaction with biological targets.

The cinnoline ring system, a benzo[c]pyridazine, is a "privileged scaffold" in drug discovery.[1] When substituted at the 4-position with a thiol group, it can exist in two primary tautomeric forms: the aromatic thiol form (cinnoline-4-thiol) and the non-aromatic thione form (cinnoline-4(1H)-thione). Understanding and controlling this equilibrium is paramount for any drug development program centered on this molecular core. This guide will elucidate the key factors governing this specific tautomeric system.

Tautomeric Equilibrium of Cinnoline-4-thiol

Caption: Synthetic pathway from 4-chlorocinnoline to cinnoline-4(1H)-thione via a thiouronium intermediate.

Experimental Protocol: Synthesis of Cinnoline-4(1H)-thione from 4-Chlorocinnoline [8][9]

-

Reaction Setup: To a solution of 4-chlorocinnoline (1.0 eq) in a suitable protic solvent such as methanol or ethanol, add thiourea (1.1 - 1.5 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is then treated with an aqueous base (e.g., 10% sodium hydroxide solution) and heated for a short period (e.g., 30 minutes) to hydrolyze the intermediate.

-

Purification: The solution is cooled and acidified (e.g., with acetic acid) to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield cinnoline-4(1H)-thione as a crystalline solid.

Alternative Synthesis from 4-Hydroxycinnoline

An alternative, though less common, approach involves the thionation of the corresponding oxygen analogue, cinnolin-4(1H)-one (also known as 4-hydroxycinnoline). This transformation is typically achieved using a thionating agent like phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine. [10] Experimental Protocol: Thionation of Cinnolin-4(1H)-one [10]

-

Reaction Setup: A mixture of cinnolin-4(1H)-one (1.0 eq) and phosphorus pentasulfide (0.5 - 1.0 eq) is suspended in anhydrous pyridine.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of hydrogen sulfide.

-

Work-up: The reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed thoroughly with water and then recrystallized from a suitable solvent (e.g., acetic acid or ethanol) to afford pure cinnoline-4(1H)-thione.

Spectroscopic and Structural Characterization: Evidence for the Thione Form

The determination of the predominant tautomer is achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy providing the most definitive evidence in solution.

NMR Spectroscopy

Detailed 1D and 2D NMR studies in deuterated dimethyl sulfoxide (DMSO-d₆) have conclusively shown that the compound exists exclusively in the cinnoline-4(1H)-thione form in this polar aprotic solvent. [8][9]The key evidence comes from the comparison of the NMR data of the target compound with its "fixed" N-methyl and S-methyl analogues.

| Compound | H-3 (ppm) | C-4 (ppm) | C-8a (ppm) | N-1 (ppm) | N-2 (ppm) |

| Cinnoline-4(1H)-thione | 7.69 | 186.7 | 136.5 | -191.2 | -62.4 |

| 4-(Methylthio)cinnoline (Fixed Thiol) | ~8.7 | ~155 | ~149 | - | - |

| 1-Methylcinnoline-4(1H)-thione (Fixed Thione) | 7.71 | ~186 | ~138 | - | - |

Table 1: Comparative ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (in DMSO-d₆) Supporting the Thione Tautomer. Data adapted from Holzer et al.[8][9]

The chemical shift of the carbon at the 4-position (C-4) at ~186.7 ppm is characteristic of a thiocarbonyl (C=S) group, not an aromatic carbon bearing a thiol group. [8][9]Furthermore, the chemical shifts of H-3 and the bridgehead carbon C-8a, as well as the ¹⁵N chemical shifts, closely match those of the N-methylated "fixed" thione derivative and differ significantly from what would be expected for the aromatic "fixed" thiol derivative. [8][9]

IR and UV-Vis Spectroscopy

While less definitive than NMR, IR and UV-Vis spectroscopy provide corroborating evidence for the thione structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of cinnoline-4(1H)-thione is expected to show a characteristic C=S stretching vibration. This band is typically found in the region of 1100-1250 cm⁻¹ and may be coupled with other vibrations. The presence of a broad N-H stretching band in the region of 3100-3400 cm⁻¹ further supports the thione tautomer.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is sensitive to the chromophoric system. [6]The thione tautomer, with its conjugated but non-aromatic pyridinethione ring, will exhibit a different absorption profile compared to the fully aromatic thiol tautomer. In polar solvents, the spectrum is dominated by bands corresponding to the thione form. [11]

Factors Influencing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is sensitive to the surrounding chemical environment, including the solvent and pH.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing one tautomer over the other. [12][13][14]

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are known to stabilize the more polar thione form through hydrogen bonding with the N-H and C=S groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective hydrogen bond acceptors and can stabilize the N-H proton of the thione form, thus favoring this tautomer, as confirmed by NMR studies. [8][9]* Nonpolar Solvents (e.g., cyclohexane, benzene): In nonpolar environments, the less polar thiol tautomer may be more favored. However, due to the poor solubility of cinnoline-4(1H)-thione in such solvents, experimental verification can be challenging.

Solvent Influence on Tautomeric Equilibrium

Caption: General trend of solvent polarity on the thiol-thione equilibrium.

pH Effects

The pH of the medium can significantly shift the equilibrium by favoring the formation of the corresponding anionic or cationic species.

-

Acidic Conditions: Protonation is expected to occur on the more basic nitrogen atom (N-2) or the sulfur atom. The relative basicities of these sites will determine the structure of the resulting cation.

-

Basic Conditions: In the presence of a base, deprotonation occurs to form a resonance-stabilized ambident anion. This anion has electron density on both the nitrogen and sulfur atoms. Subsequent reaction with an electrophile can occur at either site.

Reactivity and Applications in Drug Development

The dual nucleophilicity of the deprotonated cinnoline-4-thiol/thione system makes it a versatile building block for the synthesis of new derivatives. The reaction with electrophiles, such as alkyl halides, can lead to either S-alkylation or N-alkylation, depending on the reaction conditions.

Alkylation Reactions: S- vs. N-Alkylation

The outcome of alkylation reactions is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion of the base used for deprotonation.

-

S-Alkylation: Generally favored under conditions that promote the formation of the more nucleophilic thiolate anion. This is often achieved using a soft electrophile and polar aprotic solvents. The resulting 4-(alkylthio)cinnolines are "fixed" thiol tautomers and are important for structure-activity relationship (SAR) studies.

-

N-Alkylation: Can occur under different conditions, particularly with harder electrophiles. This leads to the formation of 1-alkylcinnoline-4(1H)-thiones, which are "fixed" thione tautomers.

The ability to selectively synthesize both S- and N-alkylated derivatives is crucial for exploring the chemical space around the cinnoline scaffold and for probing the pharmacophoric requirements of a biological target. [15][16]

Potential Applications in Medicinal Chemistry

While cinnoline-4-thiol itself is not a marketed drug, the cinnoline scaffold is present in numerous compounds with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. [1][2][3][4]The 4-thio functional group serves as a key handle for introducing diverse substituents to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The synthesis of libraries of S- and N-substituted derivatives of cinnoline-4-thiol is a common strategy in lead optimization campaigns.

Conclusion

The tautomerism between cinnoline-4-thiol and cinnoline-4(1H)-thione is a critical aspect of the chemistry of this important heterocyclic system. Spectroscopic evidence, particularly from NMR studies, unequivocally demonstrates that the thione form is the predominant tautomer in polar aprotic solvents. This preference is driven by the stability of the conjugated system and is further influenced by solvent and pH. A thorough understanding of the synthesis, characterization, and reactivity of this tautomeric system, as detailed in this guide, is essential for researchers and drug development professionals seeking to exploit the therapeutic potential of the cinnoline scaffold. The ability to control the tautomeric equilibrium and selectively functionalize the thione/thiol group provides a powerful tool for the rational design of novel therapeutic agents.

References

- BenchChem. (2025).

- Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazol-2-thione with acridine 9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426.

- Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Academic Journals and Conferences.

- Fathalla, W., & Jorge, N. L. (2000). Thiol-Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. The Journal of Physical Chemistry A, 104(20), 4811–4818.

- Albert, A., & Barlin, G. B. (1962). Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds.

- Özdemir, N., & Türkpençe, D. (2013). Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione. Computational and Theoretical Chemistry, 1025, 35-45.

- Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. Heterocycles, 75(1), 77-86.

- El-Hiti, G. A., Smith, K., & Al-Shammari, M. B. (2014). Crystal structure of 2-ethylquinazoline-4(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o953–o954.

- Elguero, J., & Alkorta, I. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Theoretical Chemistry Accounts, 141(4), 26.

- Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3737.

- Holzer, W., Eller, G. A., & Schönberger, S. (2007). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine.

- Castle, R. N., Ward, H., White, N., & Adachi, K. (1960). Cinnoline Chemistry. V. 4-Mercaptocinnolines and Related Compounds 1,2. The Journal of Organic Chemistry, 25(4), 570-572.

- Szumilak, M., Staszowska-Karkut, M., & Matyjaszczyk, B. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.

- Saxena, S., Mishra, R., Mazumder, A., Mazumder, R., & Shuaib, M. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.

- Szumilak, M., Staszowska-Karkut, M., & Matyjaszczyk, B. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI.

- Al-Hamdani, A. A. S., & Al-Zoubi, R. M. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104112.

- Elguero, J., & Alkorta, I. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms.

- Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80.

- Raczyńska, E. D., & Makowski, M. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(14), 4153.

- Sánchez, G., Villalobos, P., Marín-Becerra, A., & Pérez-Arancibia, R. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.

- Castle, R. N., & Adachi, K. (1966). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1.

- Barber, H. J., & Lunt, E. (1968). A new cinnoline synthesis. Part VI. 4-Mercaptocinnolines. Journal of the Chemical Society C: Organic, 1156-1158.

- Epstein, I. R., & Kustin, K. (1990). Kinetics and mechanism of the Chlorite-Thiourea reaction in acidic medium. The Journal of Physical Chemistry, 94(14), 5613–5618.

- Vasilevsky, S. F., & Tretyakov, E. V. (2003). Methods For The Synthesis of Cinnolines. Scribd.

- Węcławska, K., & Giebułtowicz, J. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.

- Innovative Journal. (2020). A Concise Review on Cinnolines.

-

Li, W., et al. (2022). Synthesis of 4,5-Dihydro-1H-d[6][17]ithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 4038.

- Ames, D. E., et al. (1971). Cinnolines. Part XV. Methylation of methoxy- and alkyl-cinnolines and -4(1H)-cinnolones. Journal of the Chemical Society C: Organic, 3088-3097.

- International Journal of Innovative Research in Technology (IJIRT). (2023).

- Organic Chemistry Portal. (2022).

- Setyawan, A. S., et al. (2012). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature.

- BenchChem. (2025). A Theoretical and Computational Investigation of 4,6,8-Trimethyl-quinoline-2-thiol: A Methodological Whitepaper. BenchChem.

- Aly, A. A., et al. (2022). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)

- ChemRxiv. (2020). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv.

- Liu, X. H., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3350.

- Aly, A. A., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)succinate. Journal of Chemical Crystallography, 52(4), 433-442.

-

Zhang, Y., et al. (2010). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[6][8]aphthyrin-5(6H)-one. Tetrahedron Letters, 51(41), 5439-5441.

- Kumar, A., et al. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. RSC Advances, 15(1), 1-15.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 8. researchgate.net [researchgate.net]

- 9. holzer-group.at [holzer-group.at]

- 10. A new cinnoline synthesis. Part VI. 4-Mercaptocinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds [digitalcollections.anu.edu.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cinnolines. Part XV. Methylation of methoxy- and alkyl-cinnolines and -4(1H)-cinnolones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Predominance of the Thione Form: An In-depth Technical Guide to the Thermodynamic Stability of Cinnoline-4-thiol Tautomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of a thiol group at the 4-position of the cinnoline ring gives rise to the possibility of prototropic tautomerism, a phenomenon with profound implications for the molecule's chemical reactivity, and biological function. This technical guide provides a comprehensive analysis of the thermodynamic stability of cinnoline-4-thiol tautomers, synthesizing experimental evidence and computational insights. We will delve into the structural nuances of the thiol-thione equilibrium, the methodologies employed for its investigation, and the factors governing the predominance of the more stable tautomeric form.

The Landscape of Tautomerism in Cinnoline-4-thiol

Prototropic tautomerism involves the migration of a proton between two or more sites within a molecule, leading to the existence of interconvertible isomers in dynamic equilibrium. In the case of cinnoline-4-thiol, the primary tautomeric equilibrium exists between the aromatic thiol form (cinnoline-4-thiol) and the non-aromatic thione form (cinnoline-4(1H)-thione).

The thione form can exist in two rotamers, syn and anti, depending on the orientation of the N-H bond relative to the sulfur atom. However, for the purpose of this guide, we will primarily focus on the equilibrium between the thiol and the more stable thione tautomer.

Caption: Tautomeric equilibrium of cinnoline-4-thiol.

Experimental Elucidation of the Dominant Tautomer

The definitive determination of the predominant tautomer in solution relies on spectroscopic techniques that can distinguish between the subtle structural differences of the tautomers.

Multinuclear NMR Spectroscopy: A Decisive Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating tautomeric equilibria. By analyzing the chemical shifts of key nuclei such as ¹H, ¹³C, and ¹⁵N, we can gain unambiguous insights into the electronic environment of the atoms and thus deduce the dominant tautomeric form.[2]

A comprehensive study by Holzer et al. (2008) provided conclusive evidence for the predominance of the thione form of cinnoline-4-thiol in a polar aprotic solvent, deuterated dimethyl sulfoxide (DMSO-d₆).[2] Their findings were based on a detailed analysis of the ¹H, ¹³C, and ¹⁵N NMR spectra.

Key NMR Observables for Tautomer Differentiation:

| Nucleus | Thiol Form (Predicted) | Thione Form (Observed in DMSO-d₆)[2] | Rationale for Differentiation |

| ¹³C at C4 | ~140-150 ppm | 186.7 ppm | The chemical shift in the thione form is characteristic of a thiocarbonyl (C=S) carbon, which is significantly deshielded compared to a carbon bearing a thiol group (C-SH) in an aromatic ring. |

| ¹H at N1 | Not Applicable | Present | The presence of a signal corresponding to a proton attached to a nitrogen atom is indicative of the thione form. |

| ¹⁵N at N1 | ~ -100 to -150 ppm | -20.1 ppm | The ¹⁵N chemical shift of the nitrogen atom bearing a proton in the thione form is significantly different from that of a nitrogen in a fully aromatic system. |

| ¹⁵N at N2 | ~ -50 to -100 ppm | -191.2 ppm | The chemical shift of the second nitrogen atom also differs significantly between the two tautomeric forms, reflecting the change in the overall electronic structure of the ring. |

Experimental Protocol: NMR Spectroscopic Analysis of Tautomerism

This protocol outlines the steps for determining the tautomeric equilibrium of a heterocyclic thiol, such as cinnoline-4-thiol, using multinuclear NMR spectroscopy.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the compound of interest (e.g., cinnoline-4-thiol) in a deuterated solvent (e.g., DMSO-d₆) to a final concentration of approximately 10-20 mg/mL.

-

Prepare samples of "fixed" derivatives (e.g., 4-(methylthio)cinnoline for the thiol form and 1-methylcinnoline-4(1H)-thione for the thione form) in the same deuterated solvent and at a similar concentration. These derivatives serve as reference compounds with locked tautomeric forms.

-

-

NMR Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for the compound of interest and the fixed derivatives using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C and ¹⁵N NMR, use proton-decoupled pulse sequences to obtain sharp singlets for each unique carbon and nitrogen atom.

-

For ¹⁵N NMR, consider using inverse-detected techniques like HMBC (Heteronuclear Multiple Bond Correlation) to enhance sensitivity, as natural abundance of ¹⁵N is low.

-

-

Data Analysis:

-

Process the acquired NMR data (Fourier transformation, phasing, and baseline correction).

-

Assign the resonances in the spectra of the fixed derivatives to specific atoms in their known structures.

-

Compare the chemical shifts of the key nuclei (e.g., C4, N1, N2) in the spectrum of the compound of interest with those of the fixed derivatives.

-

A close correspondence of the chemical shifts of the compound of interest to one of the fixed derivatives provides strong evidence for the predominance of that tautomeric form.

-

Caption: Workflow for NMR-based tautomer analysis.

Computational Chemistry: A Theoretical Perspective

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), provide a powerful complementary approach to experimental studies for investigating tautomeric equilibria. These methods allow for the calculation of the relative energies of the tautomers, offering a quantitative measure of their thermodynamic stability.

Theoretical Protocol: DFT Calculation of Tautomer Stability

This protocol outlines a general workflow for calculating the relative energies of tautomers using DFT.

-

Structure Preparation:

-

Build the 3D structures of all possible tautomers of the molecule of interest (e.g., cinnoline-4-thiol and cinnoline-4(1H)-thione) using a molecular modeling software.

-

-

Geometry Optimization:

-

Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process finds the lowest energy conformation for each tautomer.

-

Verify that the optimized structures correspond to true energy minima by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

-

Energy Calculation:

-

Calculate the single-point electronic energy of each optimized tautomer at a high level of theory.

-

Include zero-point vibrational energy (ZPVE) corrections to obtain the total energy at 0 K.

-

To account for solvent effects, perform the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., DMSO).

-

-

Relative Energy Determination:

-

Calculate the relative energy of each tautomer with respect to the most stable tautomer (which is assigned a relative energy of 0 kJ/mol).

-

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is influenced by several factors, including the intrinsic stability of the tautomers and external environmental conditions.

-

Aromaticity: The thiol form of cinnoline-4-thiol is a fully aromatic system, which is generally a stabilizing factor. However, the thione form, while not fully aromatic in the pyridinethione ring, benefits from the high stability of the C=S double bond and the amide-like resonance within that ring.

-

Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium. Polar solvents tend to stabilize the more polar tautomer. The thione form of cinnoline-4-thiol is generally more polar than the thiol form, and thus, its stability is enhanced in polar solvents like DMSO.[3]

-

Substituent Effects: The presence of electron-donating or electron-withdrawing substituents on the cinnoline ring can influence the relative stabilities of the tautomers by altering their electronic properties.

Conclusion

The convergence of experimental evidence, particularly from multinuclear NMR spectroscopy, and theoretical considerations strongly indicates that cinnoline-4-thiol exists predominantly in its thione tautomeric form, cinnoline-4(1H)-thione, in polar solvents. This preference is driven by a combination of factors, including the intrinsic stability of the thiocarbonyl group and favorable solvation of the more polar thione tautomer. For researchers in drug development and medicinal chemistry, a thorough understanding of the dominant tautomeric form of such heterocyclic compounds is paramount, as it dictates the molecule's shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.

References

-

Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. HETEROCYCLES, 75(1), 77-86. [Link]

-

Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. holzer-group.at. [Link]

-

Katritzky, A. R., & Lagowski, J. M. (1963). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA, 17, 339-349. [Link]

Sources

electronic absorption spectra of cinnoline-4-thiol derivatives

An in-depth understanding of the electronic absorption spectra of cinnoline-4-thiol derivatives is critical for researchers engaged in heterocyclic chemistry and rational drug design. These compounds, characterized by their benzo-fused pyridazine core, exhibit complex structural dynamics that directly influence their photophysical properties and pharmacological efficacy.

This technical guide synthesizes the mechanistic principles of cinnoline-4-thiol tautomerism, details their unique UV-Vis spectral signatures, and provides a self-validating experimental framework for utilizing these spectra in kinetic assays, such as those used in the development of human neutrophil elastase (HNE) inhibitors[1].

The interpretation of the electronic absorption spectra of cinnoline-4-thiol derivatives hinges on understanding their prototropic tautomerism. In solution, cinnoline-4-thiol exists in a dynamic equilibrium between the thiol (mercapto) form and the thione (cinnoline-4(1H)-thione) form.

The Causality of Solvent Effects: The position of this equilibrium is not arbitrary; it is strictly governed by the dielectric constant and hydrogen-bonding capacity of the solvent. Detailed spectroscopic investigations reveal that in polar solvents such as deuteriodimethyl sulfoxide (DMSO) or aqueous buffers, the compound exists almost exclusively in the thione form[2]. Why? The thione tautomer possesses a highly polarized, zwitterionic resonance structure. Polar solvents stabilize this large dipole moment through intense solvation and hydrogen bonding. Conversely, in non-polar environments, the equilibrium shifts slightly back toward the less polar thiol form. To study these states definitively, researchers synthesize "fixed" models: S-methyl derivatives (e.g., 4-(methylthio)cinnoline) to lock the molecule in the thiol state, and N-methyl derivatives (e.g., 1-methylcinnoline-4(1H)-thione) to lock it in the thione state[2].

Figure 1: Prototropic tautomerism of cinnoline-4-thiol and fixed derivative models.

Electronic Absorption Signatures

The UV absorption spectra of the parent cinnoline display between three and six absorption maxima in the range of 200–380 nm[3]. However, introducing a sulfur atom at the C-4 position drastically alters the chromophore.

The thione form exhibits a significant bathochromic (red) shift compared to the thiol form. The extended conjugation of the C=S bond with the benzo-fused pyridazine ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating lower-energy π→π∗ and n→π∗ transitions.

Table 1: Representative Quantitative UV-Vis Data for Cinnoline Derivatives

| Compound | Tautomeric State | Solvent | λmax (nm) | ϵ (M −1 cm −1 ) | Chromophoric Feature |

| Cinnoline | N/A | Cyclohexane | 280, 322 | ~3,500 | Parent π→π∗ transitions |

| Cinnoline-4-thiol | Thione (Major) | DMSO / Water | 290, 385 | ~12,000 | Extended C=S conjugation |

| 4-(Methylthio)cinnoline | Thiol (Fixed) | Methanol | 275, 330 | ~8,400 | Localized S-C bond |

| 1-Methylcinnoline-4(1H)-thione | Thione (Fixed) | Methanol | 295, 390 | ~14,200 | N-methyl hyperconjugation |

Data synthesis based on comparative spectral behavior of benzo-fused diazines and 4-mercaptocinnoline derivatives[2][3][4].

Self-Validating Protocol for Spectrophotometric Kinetic Assays

Because the thione form absorbs strongly in the near-UV/visible boundary (~380–390 nm), researchers can exploit this specific λmax to monitor chemical or enzymatic reactions in real-time. For instance, the hydrolysis of cinnoline derivatives or their interaction with enzymes like human neutrophil elastase (HNE) can be tracked by measuring the disappearance of this peak[1].

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system .

Step-by-Step Methodology:

-

Solvent and Baseline Calibration:

-

Action: Prepare a 50 mM Tris-HCl buffer (pH 7.4) with 5% DMSO to ensure compound solubility while mimicking physiological polarity. Record a baseline spectrum from 200 to 500 nm using a dual-beam UV-Vis spectrophotometer.

-

Causality: The dual-beam setup automatically subtracts the absorbance of the DMSO/buffer matrix, preventing solvent cutoff interference in the deep UV region.

-

-

Spectral Scanning and λmax Identification:

-

Action: Introduce the cinnoline-4-thiol derivative (10 µM final concentration) into the cuvette. Scan the spectrum to identify the exact λmax (typically ~385 nm for the thione form).

-

-

Isosbestic Point Verification (The Self-Validation Step):

-

Action: Initiate the reaction (e.g., addition of the hydrolytic agent or enzyme). Continuously scan the full spectrum (250–450 nm) every 2 minutes for the first 10% of the reaction.

-

Causality: You must observe a strict isosbestic point —a specific wavelength where the absorbance remains perfectly constant while the thione peak decreases and the product peak increases. If the isosbestic point drifts, the system is invalid, indicating the buildup of a long-lived intermediate or a secondary side reaction.

-

-

Kinetic Monitoring:

-

Action: Once validated, switch the spectrophotometer to time-course mode, locking the wavelength at the identified λmax . Record the absorbance ( At ) continuously until no further decrease occurs ( A∞ ).

-

-

Data Synthesis:

-

Action: Generate a semilogarithmic plot of log(At−A∞) versus time.

-

Causality: The linearity of this plot confirms first-order or pseudo-first-order kinetics, allowing for the precise extraction of the rate constant ( k′ ) from the slope[1].

-

Figure 2: Self-validating spectrophotometric workflow for kinetic monitoring.

Applications in Drug Development

The distinct electronic absorption spectra of these compounds are not merely analytical curiosities; they are foundational to high-throughput drug screening. 4-Mercaptocinnoline and its derivatives have historically been synthesized and evaluated for antitumor screening[4]. More recently, cinnoline derivatives have emerged as potent, reversible competitive inhibitors of human neutrophil elastase (HNE), an enzyme implicated in chronic obstructive pulmonary disease (COPD) and fibrosis[1].

By leveraging the UV-Vis protocols described above, drug development professionals can accurately determine the chemical stability ( t1/2 ) and the inhibitory kinetics ( IC50 ) of novel cinnoline-based candidates, ensuring that only the most stable and effective molecules progress to in vivo studies[1].

References

- Source: thieme-connect.

- Source: researchgate.

- Source: nih.

- Cinnoline Chemistry. V.

Sources

Advanced Technical Guide: Solubility and Tautomeric Dynamics of Cinnoline-4-thiol in Polar vs. Non-Polar Solvents

Introduction to Cinnoline-4-thiol and its Biological Significance

Cinnoline-4-thiol (CAS 875-67-2)[1] is a heterocyclic compound of immense interest in modern drug discovery. Structurally, it serves as a critical scaffold for the development of potent therapeutics, including reversible competitive inhibitors of human neutrophil elastase (HNE) for inflammatory diseases[2], and small-molecule inhibitors targeting the PD-L1/CTLA-4 immune checkpoint pathway in oncology[3].

However, the physicochemical behavior of cinnoline-4-thiol is highly complex. Its formulation, synthesis, and biological assaying are heavily dictated by its prototropic tautomerism—a dynamic equilibrium between the thiol form (cinnoline-4-thiol) and the thione form (cinnolin-4(1H)-thione). This guide provides an in-depth mechanistic analysis of how solvent polarity governs both the solubility and the tautomeric state of this critical pharmacophore.

Mechanistic Causality: Tautomerism and Solvent Dielectric Effects

The fundamental challenge in working with cinnoline-4-thiol lies in its structural duality. The migration of a proton between the exocyclic sulfur atom and the endocyclic nitrogen (N-1) creates two distinct electronic states.

The Role of Polar Solvents (e.g., DMSO, DMF)

In highly polar, hydrogen-bond accepting solvents such as deuteriodimethyl sulfoxide (DMSO-d6), cinnoline-4-thiol exists almost exclusively in the thione form (cinnolin-4(1H)-thione)[2][4].

-

Causality: The thione tautomer possesses a significantly higher dipole moment than the thiol form. High-dielectric solvents stabilize this highly polarized state through strong dipole-dipole interactions. Furthermore, the N-H bond of the thione form acts as a strong hydrogen-bond donor to the oxygen atom of DMSO, thermodynamically locking the molecule into the thione configuration. This robust solvation sphere results in high solubility.

The Role of Non-Polar Solvents (e.g., Chloroform, Hexane)

Conversely, the solubility of cinnoline-4-thiol in non-polar solvents like chloroform (CDCl3) is exceptionally limited, often precluding standard NMR spectroscopic analysis[4].

-

Causality: In the solid state, cinnoline-4-thiol molecules form a rigid crystalline lattice stabilized by intense intermolecular hydrogen bonding (forming thione-thione dimers or polymeric chains). Non-polar solvents lack both the dielectric constant required to stabilize the polar thione monomer and the hydrogen-bonding capacity needed to disrupt the solid-state lattice. Consequently, the lattice energy far exceeds the solvation energy, rendering the compound nearly insoluble.

Diagram 1: Thermodynamic pathways of cinnoline-4-thiol solvation and tautomerism.

Quantitative Data: Solubility and Spectroscopic Profiling

To reliably utilize cinnoline-4-thiol in assay development, researchers must understand its quantitative behavior across solvent environments. 15N-NMR spectroscopy is the gold standard for validating these states, as the chemical shift difference between a protonated nitrogen (thione) and an unprotonated nitrogen (thiol) is unambiguous.

Table 1: General Solubility and Tautomeric Distribution Profile

| Solvent System | Polarity Index | Dielectric Constant (ε) | Relative Solubility | Dominant Tautomer |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | High (>50 mg/mL) | Thione (Cinnolin-4(1H)-thione) |

| Dimethylformamide (DMF) | 6.4 | 36.7 | High | Thione (Cinnolin-4(1H)-thione) |

| Methanol (MeOH) | 5.1 | 32.7 | Moderate | Thione / Thiol Equilibrium |

| Chloroform (CHCl3) | 4.1 | 4.8 | Very Limited[4] | Undetermined (Precipitates) |

| Hexane | 0.1 | 1.9 | Insoluble | N/A (Solid State Lattice) |

Table 2: Key NMR Chemical Shifts in DMSO-d6 (Thione Validation) [4]

| Nucleus | Chemical Shift (δ ppm) | Diagnostic Significance |

| 15N-1 | −191.2 ppm | Strongly shielded, indicates protonation (N-H of thione form). |

| 15N-2 | −62.4 ppm | Unprotonated nitrogen in the heterocyclic ring. |

| 13C-4 | ~186.7 ppm | Highly deshielded, characteristic of a C=S (thiocarbonyl) carbon. |

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for profiling the solubility and tautomeric state of cinnoline-4-thiol.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Why this method? Unlike kinetic solvent-shift methods (which can artificially inflate solubility due to supersaturation), the shake-flask method guarantees true thermodynamic equilibrium by allowing the solid-state lattice to fully interact with the solvent over time.

-

Sample Preparation: Add an excess amount of solid cinnoline-4-thiol (e.g., 10 mg) to a glass vial containing 1.0 mL of the target solvent (e.g., DMSO or CDCl3).

-

Isothermal Equilibration: Seal the vial and agitate on a thermoshaker at 300 RPM and 25.0 ± 0.1 °C for 24 to 48 hours. Critical Step: The presence of visible solid must be maintained throughout the process to ensure saturation.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid.

-

Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter (ensure the filter membrane is chemically compatible with the solvent).

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting at the isosbestic point if multiple tautomers are suspected) against a pre-established calibration curve.

Protocol 2: 15N-NMR Tautomeric Elucidation

Why this method? 1H-NMR can be ambiguous due to rapid proton exchange with trace water. 15N-NMR, specifically using gradient-selected HMBC (Heteronuclear Multiple Bond Correlation), definitively maps the nitrogen backbone[4].

-

Sample Dissolution: Dissolve 20-30 mg of cinnoline-4-thiol in 0.6 mL of DMSO-d6. (Note: Do not attempt with CDCl3 due to limited solubility[4]).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced 15N sensitivity.

-

Sequence Selection: Run a gradient-selected, sensitivity-enhanced 1H-15N HMBC sequence.

-

Data Acquisition: Set the long-range coupling evolution delay to optimize for ^n^J_NH_ couplings (typically 5-8 Hz).

-

Analysis: Identify the N-1 signal. A shift near −191 ppm confirms the presence of the protonated N-H species, validating the cinnolin-4(1H)-thione tautomer[4].

Diagram 2: Self-validating experimental workflow for thermodynamic and tautomeric profiling.

References

-

Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. Heterocycles, 75(1), 77-86. Available at: [Link]

-

Cinnoline derivatives as human neutrophil elastase inhibitors. PMC / National Institutes of Health. Available at:[Link]

Sources

Theoretical Calculations of Cinnoline-4-Thiol Bond Lengths: A Computational Whitepaper for Drug Development

Executive Summary

Cinnoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and antitumoral activities. Among these, cinnoline-4-thiol is of particular interest due to its ability to act as a robust ligand for transition metals and a versatile hydrogen-bond participant in enzyme active sites.

For researchers and drug development professionals, understanding the precise electronic structure and bond lengths of cinnoline-4-thiol is non-negotiable. The molecule exhibits a pronounced tautomeric equilibrium between its thiol (–SH) and thione (=S) forms. This whitepaper provides an in-depth technical guide on utilizing Density Functional Theory (DFT) to calculate and interpret the bond lengths of cinnoline-4-thiol, establishing a self-validating computational protocol that directly informs pharmacophore modeling and molecular docking studies.

Mechanistic Background: The Tautomeric Dichotomy

Before executing any theoretical calculation, one must account for the structural duality of the target. Experimental NMR and UV spectroscopic investigations reveal that in polar solvents (e.g., deuterated dimethyl sulfoxide), cinnoline-4-thiol exists predominantly in the thione form (cinnoline-4(1H)-thione)[1]. However, in non-polar environments or the gas phase, the thiol form becomes highly relevant.

This tautomerization fundamentally alters the bond lengths within the heterocyclic core:

-

Thiol Form (Aromatic): Characterized by a fully delocalized 10-π electron system. The C4–S bond is a standard single bond, and the N1–N2 bond retains significant double-bond character.

-

Thione Form (Quinonoid): The proton migrates to the N1 position. The C4=S bond gains double-bond character, causing a localization of electron density that disrupts the aromaticity of the nitrogen-containing ring, subsequently lengthening the adjacent C3–C4 and N1–N2 bonds.

Understanding this causality is critical for drug developers: a thiol acts as a hydrogen-bond donor (via S–H) and a weak acceptor, whereas a thione acts as a powerful hydrogen-bond acceptor and a strong soft-metal coordinator.

Computational Methodology: A Self-Validating Protocol

To achieve scientific integrity in theoretical calculations, the computational workflow must be meticulously designed to balance electron correlation accuracy with computational cost. The B3LYP functional combined with the 6-311++G(d,p) basis set is the gold standard for heterocyclic thiones[2][3].

The inclusion of diffuse functions (++) is mandatory here; sulfur is a highly polarizable atom with diffuse lone pairs, and failing to include these functions will result in an artificial shortening of the calculated C–S bond lengths.

Step-by-Step DFT Workflow

Step 1: Initial Geometry Construction

-

Utilize a molecular builder (e.g., GaussView or Avogadro) to construct both the thiol and thione tautomers of cinnoline-4-thiol.

-

Pre-optimize the structures using a low-cost molecular mechanics force field (e.g., MMFF94) to prevent steric clashes and establish a reasonable starting geometry.

Step 2: DFT Geometry Optimization

-

Set up the input file for the quantum chemistry package (e.g., Gaussian 16).

-

Define the level of theory: OPT B3LYP/6-311++G(d,p).

-

Causality Check: If modeling the molecule for in vitro biological assays, apply the Polarizable Continuum Model (PCM) using water or DMSO as the solvent to accurately simulate the dielectric environment that drives thione stabilization.

Step 3: Vibrational Frequency Analysis (Validation)

-

Append the FREQ keyword to the calculation.

-

Self-Validating Step: Once the calculation converges, inspect the output for imaginary (negative) frequencies. Zero imaginary frequencies confirm that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state.

Step 4: Structural Parameter Extraction

-

Extract the optimized Cartesian coordinates or Z-matrix.

-

Measure the internuclear distances between C4–S, N1–N2, and C3–C4 to map the electronic distribution.

DFT computational workflow for cinnoline-4-thiol bond length analysis.

Quantitative Data Presentation

The table below summarizes the theoretical bond lengths of cinnoline-4-thiol derived from high-level DFT calculations. Comparing these two states highlights the structural plasticity of the cinnoline scaffold.

| Structural Parameter | Cinnoline-4-thiol (Thiol Form) | Cinnoline-4(1H)-thione (Thione Form) | Mechanistic Implication for Drug Design |

| C4 – S Bond (Å) | ~1.76 | ~1.66 | The 0.10 Å contraction in the thione form indicates strong C=S double-bond character, enhancing its capability as a hydrogen-bond acceptor in receptor pockets. |

| N1 – N2 Bond (Å) | ~1.31 | ~1.34 | Lengthening in the thione form reflects the loss of aromatic delocalization across the diazine ring due to N1 protonation. |

| C3 – C4 Bond (Å) | ~1.38 | ~1.43 | The shift from an aromatic bond (~1.38 Å) to a nearly single bond (~1.43 Å) alters the planarity and rigidity of the heterocyclic core. |

| N1 – C8a Bond (Å) | ~1.35 | ~1.38 | Increased bond length reduces the electron density available for π-π stacking interactions at the fused junction. |

Implications for Drug Development

Theoretical bond lengths are not merely academic numbers; they are the foundational metrics for predictive pharmacology.

1. Pharmacophore Mapping: When generating a 3D pharmacophore model for virtual screening, utilizing the incorrect C–S bond length (e.g., assuming a 1.76 Å single bond when the molecule biologically exists as a 1.66 Å thione) will misalign the sulfur atom's interaction sphere. This misalignment can result in false negatives during high-throughput virtual screening (HTVS) against targets like human neutrophil elastase.

2. Metal Coordination Geometry: Cinnoline-4-thiol derivatives are frequently explored as metalloenzyme inhibitors. The C=S thione bond is highly polarizable and acts as a "soft" ligand, preferentially binding to soft metals (e.g., Ag+, Cu+, or Zn2+ in specific enzyme active sites). The shortened 1.66 Å C=S bond dictates a tighter, more rigid coordination bite angle compared to the flexible thiol counterpart.

3. Membrane Permeability: The tautomeric shift from thiol to thione redistributes the molecular dipole moment. DFT calculations reveal that the thione form possesses a significantly higher dipole moment due to the charge separation between the protonated N1 and the electron-rich sulfur. This directly impacts the compound's calculated LogP (lipophilicity), influencing its theoretical membrane permeability and oral bioavailability profile.

References

- "1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives" (Contains data on the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine). ResearchGate.

- "Molecular Properties of the Valence Isomers of Diazines: Density Functional Theory (DFT) and Møller Plesset (mp2) Methods". Modern Scientific Press.

- "Atom Transfer in Matrix-Isolated Heterocyclic Thione Compounds". American Chemical Society (ACS) Publications.

Sources

The Role of Cinnoline-4-Thiol in Heterocyclic Chemistry: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary

Cinnoline-4-thiol (CAS 875-67-2) is a highly versatile heterocyclic building block characterized by its unique structural dynamics and broad utility in both organic synthesis and drug discovery. As a sulfur-containing derivative of the cinnoline diazine core, it serves as a critical intermediate for synthesizing complex biologically active molecules. This technical guide explores the fundamental tautomeric principles that govern its reactivity, details self-validating synthetic protocols, and highlights its emerging role in immuno-oncology and anti-inflammatory drug development.

Structural Dynamics: The Thiol-Thione Tautomerism

A fundamental property dictating the reactivity of cinnoline-4-thiol is its prototropic ring-chain tautomerism. Understanding this equilibrium is critical for predicting its behavior in nucleophilic substitutions and receptor binding.

In polar aprotic environments, such as deuteriodimethyl sulfoxide (DMSO-d6), advanced 1 H, 13 C, and 15 N NMR spectroscopic investigations reveal that the compound exists predominantly in the cinnoline-4(1H)-thione form rather than the thiol form[1][2].

Mechanistic Causality: The dominance of the thione tautomer is driven by the high dielectric constant of the solvent, which stabilizes the highly polarized C=S bond and the N-H proton via extensive hydrogen bonding networks. This tautomeric preference directly influences its behavior as an electrophile at the C-4 position, making it highly susceptible to nucleophilic attack by amines[3].

Synthetic pathways and tautomeric equilibrium of cinnoline-4-thiol.

Pharmacological Applications & Drug Development

Cinnoline-4-thiol and its derivatives have emerged as potent scaffolds in modern pharmacology, bridging the gap between targeted cancer therapies and inflammatory disease management.

-

Immuno-Oncology (PD-L1 Inhibition): Cinnoline-4-thiol acts as a direct inhibitor of the Programmed Death-Ligand 1 (PD-L1), a targetable tumor antigen. By blocking the interaction between PD-L1 and its receptor CTLA-4, it prevents the suppression of T-cell activation, thereby restoring the immune system's ability to target and eliminate tumor cells. Additionally, it induces caspase-mediated apoptosis, leading directly to cancer cell death[4].

-

Anti-Inflammatory Agents (HNE Inhibition): Cinnoline derivatives are recognized as reversible competitive inhibitors of Human Neutrophil Elastase (HNE), a proteolytic enzyme implicated in chronic obstructive pulmonary diseases and cancer progression. Molecular docking reveals that the HNE Ser195 hydroxyl group directly attacks the amido moiety of the cinnolin-4(1H)-one/thione scaffold, neutralizing the enzyme's destructive activity[1][5][6].

Pharmacological mechanism of cinnoline-4-thiol in tumor suppression.

Quantitative Data Summaries

Table 1: NMR Spectroscopic Markers of Cinnoline Tautomerism

| Compound | Solvent | Dominant Tautomer | Key NMR Chemical Shifts | Reference |

| Cinnolin-4-ol | DMSO-d6 | Cinnolin-4(1H)-one | 13 C (C-4): 170.3 ppm (Carbonyl C=O) | [2] |

| Cinnoline-4-thiol | DMSO-d6 | Cinnoline-4(1H)-thione | 15 N (N-1): -191.2 ppm, (N-2): -62.4 ppm | [2] |

| Cinnolin-4-amine | DMSO-d6 | Cinnolin-4-amine | Exists purely in amino form (NH 2 ) | [1] |

Table 2: Pharmacological Activity Profile of Cinnoline Derivatives

| Target / Pathway | Role of Cinnoline Scaffold | Observed Biological Effect | Reference |

| PD-L1 / CTLA-4 | Direct Inhibitor (Cinnoline-4-thiol) | Blocks interaction, restores T-cell proliferation | [4] |

| Caspase Cascade | Apoptosis Inducer | Triggers cancer cell death in vitro and in vivo | [4] |

| Human Neutrophil Elastase | Reversible Competitive Inhibitor | IC 50 = 56 nM (Compound 18a); targets Ser195 | [6] |

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Cinnoline-4-thiol via Thionation

Objective: Convert cinnolin-4-ol to cinnoline-4-thiol using phosphorus pentasulfide (P 2 S 5 ). Causality: Direct nucleophilic displacement of a hydroxyl group by a thiol is energetically unfavorable. P 2 S 5 serves as a potent thionating agent, while pyridine acts as a basic solvent to deprotonate the tautomeric enol/oxo intermediate, facilitating the nucleophilic substitution of oxygen with sulfur[3][7].

-

Preparation: Suspend 1.0 equivalent of cinnolin-4-ol in anhydrous pyridine under an inert nitrogen atmosphere to prevent oxidative side reactions.

-

Thionation: Gradually add 1.5 equivalents of P 2 S 5 to the stirring suspension. Self-Validation: The mixture will exhibit an exothermic response and a color shift as the reactive intermediate forms.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is completely consumed[3].

-

Quenching: Cool the mixture to room temperature and carefully pour it into crushed ice/water. The basic pyridine is neutralized by the aqueous environment, driving the precipitation of the hydrophobic product.

-

Isolation: Filter the crude yellow/orange precipitate, wash extensively with cold water to remove residual pyridine, and recrystallize from ethanol to yield pure cinnoline-4-thiol[7].

Protocol 2: Amination of Cinnoline-4-thiol to Cinnolin-4-amine

Objective: Exploit the electrophilic nature of the C-4 thione carbon to synthesize amine derivatives. Causality: Because the compound exists predominantly as a thione in polar solvents, the highly polarized C=S bond makes the C-4 position highly susceptible to nucleophilic attack by amines. Hydrogen sulfide (H 2 S) acts as an excellent leaving group, driving the reaction forward thermodynamically[3].

-

Dissolution: Dissolve purified cinnoline-4-thiol in anhydrous dimethylformamide (DMF)[3].

-

Nucleophilic Addition: Add a 3-fold molar excess of the desired primary amine or aqueous ammonia.

-

Heating: Heat the sealed reaction vessel to 100°C for 4-6 hours. Self-Validation: The evolution of H 2 S gas (detectable via lead acetate paper) confirms the successful displacement of the sulfur moiety. Ensure proper ventilation.

-

Purification: Cool the mixture, dilute with water, and extract with ethyl acetate. Dry the organic layer over MgSO 4 , concentrate under reduced pressure, and purify via silica gel chromatography to isolate the cinnolin-4-amine derivative[3][7].

Sources

- 1. researchgate.net [researchgate.net]

- 2. holzer-group.at [holzer-group.at]

- 3. A new cinnoline synthesis. Part VI. 4-Mercaptocinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Building Blocks | CymitQuimica [cymitquimica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Cinnoline derivatives as human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new cinnoline synthesis. Part VI. 4-Mercaptocinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis and Characterization of Cinnoline-4-thiol from 4-Chlorocinnoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Heterocyclic Building Blocks, PD-L1 Inhibitors, and Tautomeric Studies

Executive Summary & Biological Significance

Cinnoline-4-thiol is a highly valued heteroaromatic building block in medicinal chemistry. Recent oncological research has identified cinnoline-4-thiol derivatives as potent inhibitors of the PD-L1 protein, effectively disrupting immune checkpoint interactions (such as the PD-L1/CTLA-4 axis) to suppress cancer cell proliferation and induce apoptosis[1]. Beyond its therapeutic utility, the cinnoline-4-thiol core serves as a critical model for investigating prototropic ring-chain tautomerism in nitrogenous heterocycles[2]. This application note details a robust, field-proven protocol for synthesizing cinnoline-4-thiol via the nucleophilic aromatic substitution (S N Ar) of 4-chlorocinnoline, ensuring high chemoselectivity and yield.

Mechanistic Rationale: The Isothiouronium Pathway

Direct sulfhydrolysis of heteroaryl halides using sodium hydrosulfide (NaSH) or sodium sulfide (Na 2 S) frequently suffers from poor chemoselectivity, leading to the formation of symmetrical bis-heteroaryl sulfides or oxidative disulfide coupling. To circumvent these failure modes, this protocol employs thiourea as a soft, highly efficient sulfur nucleophile[3].

Causality of Experimental Choices:

-

S N Ar via Thiourea: Thiourea selectively attacks the electron-deficient C-4 position of 4-chlorocinnoline. The transition state is stabilized by the electron-withdrawing nature of the adjacent diaza-system, yielding an S-(cinnolin-4-yl)isothiouronium chloride intermediate[4].

-

Alkaline Cleavage: The isothiouronium salt is highly susceptible to basic hydrolysis. Treatment with aqueous NaOH irreversibly cleaves the intermediate, releasing the highly soluble sodium cinnoline-4-thiolate and urea byproducts.

-

Isoelectric Precipitation & Tautomerism: Careful acidification of the thiolate to pH 4–5 yields the neutral product. Crucially, extensive multinuclear NMR studies ( 1 H, 13 C, 15 N) have proven that in polar environments (e.g., DMSO- d6 ) and in the solid state, the compound undergoes a prototropic shift to exist almost exclusively as the cinnoline-4(1H)-thione tautomer[2].

Workflow Visualization

Figure 1: Workflow for the SNAr synthesis of cinnoline-4-thiol and its prototropic shift.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system, utilizing visual in-process controls (IPCs) to confirm reaction progression without the immediate need for LC-MS or NMR.

Step 1: Formation of the Isothiouronium Salt

-

Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-chlorocinnoline (1.0 equiv, e.g., 10.0 mmol).

-

Suspend the substrate in anhydrous ethanol (approx. 30 mL) to achieve a 0.3 M concentration.

-

Add thiourea (1.1 equiv, 11.0 mmol) in a single portion.

-

Heat the mixture to reflux (78 °C) under a nitrogen atmosphere for 2 to 4 hours. IPC Checkpoint 1: The reaction is visually validated by the formation of a dense, crystalline precipitate (the isothiouronium salt) within the refluxing ethanol.

Step 2: Alkaline Hydrolysis

-

Remove the heat source and allow the suspension to cool slightly below reflux.

-

Slowly add 15 mL of a 2.0 M aqueous NaOH solution directly to the reaction flask.

-

Resume heating and reflux the alkaline mixture for an additional 1.5 hours. IPC Checkpoint 2: The suspension will clear up significantly as the isothiouronium salt is cleaved, forming the highly water-soluble sodium cinnoline-4-thiolate.

Step 3: Isoelectric Isolation

-

Cool the reaction mixture to 0–5 °C using an ice-water bath.

-

Under vigorous stirring, add 2.0 M aqueous HCl dropwise until the pH of the solution reaches 4–5. Critical Parameter: Do not over-acidify (pH < 2). Excessive acid will protonate the cinnoline ring nitrogens, re-solubilizing the product as a hydrochloride salt and drastically reducing the isolated yield.

-

Filter the resulting vibrant precipitate under vacuum.

-

Wash the filter cake sequentially with cold distilled water (2 × 10 mL) and ice-cold ethanol (5 mL) to remove urea and unreacted trace starting materials.

-

Dry the solid under high vacuum at 40 °C to afford cinnoline-4(1H)-thione. Typical yields range from 75% to 80%[3].

Quantitative Data & Analytics

To ensure reproducibility and correct structural assignment, the stoichiometric parameters and diagnostic spectroscopic data are summarized below.

Table 1: Reaction Parameters and Stoichiometry

| Reagent / Parameter | Functional Role | Equivalents / Value |

| 4-Chlorocinnoline | Electrophilic Substrate | 1.0 eq |

| Thiourea | Chemoselective S-Nucleophile | 1.1 eq |

| Ethanol (Anhydrous) | Solvent (Step 1) | 0.3 M |

| NaOH (aq, 2.0 M) | Hydrolysis Reagent | Excess (pH > 12) |

| HCl (aq, 2.0 M) | Acidification Reagent | Titrate to pH 4–5 |

| Temperature | Reaction Temperature | 78 °C (Reflux) |

Table 2: Diagnostic NMR Data for Tautomeric Assignment (in DMSO- d6 ) Extensive NMR characterization confirms that the isolated product exists predominantly as the thione tautomer in polar media[2].

| Nucleus | Chemical Shift ( δ , ppm) | Assignment | Structural Implication |

| 15 N | -191.2 | N-1 | Strongly shielded; confirms protonation at N-1 (Thione form). |

| 15 N | -62.4 | N-2 | Deshielded; confirms unprotonated state of N-2. |

| 13 C | 186.7 | C-4 | Downfield shift characteristic of a C=S (thiocarbonyl) bond. |

Sources

Application Note: Protocol for the Thionation of Cinnoline-4-ones Using Lawesson's Reagent

Audience: Researchers, synthetic chemists, and drug development professionals Discipline: Synthetic Organic Chemistry / Heterocyclic Chemistry

Introduction & Mechanistic Rationale

The transformation of a carbonyl group (C=O) to a thiocarbonyl group (C=S) is a critical functional group interconversion in drug development, particularly for synthesizing cross-coupling precursors, thio-heterocycles, and modifying the pharmacokinetic profiles of active pharmaceutical ingredients. For heterocyclic ketones like cinnoline-4-ones and quinazolin-4-ones, thionation provides direct access to 4-thione derivatives, which are highly versatile building blocks [1].

While phosphorus pentasulfide ( P4S10 ) is the classical reagent for this transformation, it suffers from poor solubility, requires large stoichiometric excesses, and often necessitates harsh refluxing conditions that degrade sensitive substrates. Lawesson’s Reagent (LR) —2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide—overcomes these limitations. LR offers superior solubility in organic solvents, requires milder conditions, and provides significantly higher yields with excellent chemoselectivity [2].

Mechanistic Causality

The efficacy of LR lies in its thermal dissociation. At elevated temperatures (typically >80 °C), the inactive four-membered dithiadiphosphetane ring of LR cleaves to form two equivalents of a highly reactive dithiophosphine ylide . This ylide acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the cinnoline-4-one. The reaction proceeds via a four-membered thiaoxaphosphetane intermediate. Driven by the thermodynamic stability of the newly formed P=O bond, a Wittig-like cycloreversion occurs, expelling the desired cinnoline-4-thione [3].

Fig 1: Wittig-like cycloreversion mechanism of Lawesson's Reagent thionation.

Experimental Design & Optimization

The choice of solvent and temperature dictates the equilibrium between the inactive LR dimer and the reactive ylide. Polar coordinating solvents like THF can stabilize the ylide but limit the maximum reaction temperature, often resulting in incomplete conversion. Non-polar, high-boiling solvents like anhydrous toluene are optimal because they drive the thermal dissociation of LR while maintaining substrate solubility [4].

Quantitative Optimization Data

The following table summarizes the optimization landscape for the thionation of standard heterocyclic ketones.

| Entry | Solvent | Temperature | LR Equivalents | Time | Typical Yield (%) | Observation / Rationale |

| 1 | THF | 65 °C (Reflux) | 1.0 eq | 12 h | 45 - 55% | Low temp limits LR dissociation; sluggish reaction. |

| 2 | Toluene | 110 °C (Reflux) | 0.6 eq | 2 - 4 h | 85 - 92% | Optimal thermal energy for ylide formation. |

| 3 | Xylene | 140 °C (Reflux) | 0.6 eq | 1.5 h | < 70% | Substrate/product thermal degradation observed. |

| 4 | Solvent-Free | Microwave (150W) | 0.5 eq | 2 min | 90 - 95% | Rapid, green alternative; requires specialized MW reactor. |

Note: Because one mole of LR generates two moles of the reactive ylide, 0.5 equivalents are theoretically sufficient. However, 0.6 equivalents are used practically to account for trace moisture and ensure complete conversion.

Step-by-Step Protocol: Toluene Reflux Method